![molecular formula C15H13F3N2O3S B2493778 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1351642-46-0](/img/structure/B2493778.png)
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as HT-01, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxalamides and has shown promising results in various preclinical studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists due to their diverse biological effects. Let’s explore some specific applications:
Anticancer Properties: Certain thiophene-based compounds exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents, targeting specific cancer pathways .
Anti-Inflammatory Agents: Thiophene derivatives have anti-inflammatory properties, making them valuable candidates for drug development in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity: Some thiophene-containing molecules demonstrate antimicrobial effects. These compounds could contribute to novel antibiotics or antifungal agents .
Organic Electronics and Semiconductors
Thiophene-based materials play a crucial role in organic electronics and semiconductor devices:
Organic Field-Effect Transistors (OFETs): The thiophene ring system is integral to designing efficient OFETs. These organic semiconductors find applications in flexible displays, sensors, and memory devices .
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives contribute to the fabrication of OLEDs, enabling energy-efficient and high-resolution displays .
Corrosion Inhibition
Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry and material science. They protect metal surfaces from degradation caused by environmental factors .
Other Pharmacological Properties
Beyond the applications mentioned above, thiophene-containing compounds exhibit additional pharmacological effects:
Antihypertensive Properties: Some thiophene-based molecules have been explored for their potential in managing hypertension .
Anti-Atherosclerotic Effects: Researchers have investigated the role of thiophene derivatives in preventing atherosclerosis, a condition characterized by plaque buildup in arteries .
Synthetic Strategies
Various synthetic methods are employed to obtain thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These approaches allow scientists to tailor the structure of thiophene-based compounds for specific applications.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)9-3-5-10(6-4-9)20-14(23)13(22)19-8-11(21)12-2-1-7-24-12/h1-7,11,21H,8H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXCIHALSBBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
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